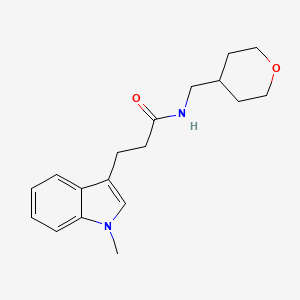

3-(1-methyl-1H-indol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide

Descripción

3-(1-Methyl-1H-indol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide is a synthetic carboxamide derivative featuring a 1-methylindole moiety linked to a propanamide scaffold, with the amide nitrogen substituted by a tetrahydro-2H-pyran-4-ylmethyl group. The indole ring system is a privileged structure in medicinal chemistry due to its prevalence in bioactive molecules, while the tetrahydro-2H-pyran group is known to enhance solubility and metabolic stability. This compound’s molecular formula is C₁₉H₂₅N₂O₂ (molecular weight: 313.42 g/mol), and its structural uniqueness lies in the combination of a lipophilic indole core with a polar oxygen-containing tetrahydropyran substituent.

Propiedades

Fórmula molecular |

C18H24N2O2 |

|---|---|

Peso molecular |

300.4 g/mol |

Nombre IUPAC |

3-(1-methylindol-3-yl)-N-(oxan-4-ylmethyl)propanamide |

InChI |

InChI=1S/C18H24N2O2/c1-20-13-15(16-4-2-3-5-17(16)20)6-7-18(21)19-12-14-8-10-22-11-9-14/h2-5,13-14H,6-12H2,1H3,(H,19,21) |

Clave InChI |

ALMRMWVTXTWLDI-UHFFFAOYSA-N |

SMILES canónico |

CN1C=C(C2=CC=CC=C21)CCC(=O)NCC3CCOCC3 |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 3-(1-metil-1H-indol-3-il)-N-(tetrahidro-2H-piran-4-ilmetil)propanamida típicamente involucra:

Formación del núcleo de indol: Esto se puede lograr mediante la síntesis de indol de Fischer u otros métodos.

Introducción de la porción de tetrahidropirano: Este paso puede involucrar el uso de haluros de tetrahidropiran-4-ilmetil o reactivos similares.

Formación del enlace amida: El paso final implica acoplar el derivado de indol con la porción de tetrahidropirano utilizando técnicas de formación de enlaces amida, como el uso de reactivos de acoplamiento como EDCI o DCC.

Métodos de producción industrial

Los métodos de producción industrial probablemente involucrarían la optimización de las rutas sintéticas anteriores para la producción a gran escala, centrándose en el rendimiento, la pureza y la rentabilidad.

Análisis De Reacciones Químicas

Tipos de reacciones

Oxidación: El núcleo de indol puede sufrir reacciones de oxidación, formando potencialmente derivados de oxindol.

Reducción: Las reacciones de reducción pueden dirigirse al enlace amida u otros grupos funcionales.

Sustitución: Las reacciones de sustitución electrófila pueden ocurrir en el anillo de indol, lo que permite una mayor funcionalización.

Reactivos y condiciones comunes

Oxidación: Reactivos como m-CPBA o KMnO4.

Reducción: Reactivos como LiAlH4 o NaBH4.

Sustitución: Electrófilos como halógenos o cloruros de sulfonilo.

Productos principales

Los productos principales dependerán de las reacciones y condiciones específicas utilizadas, pero pueden incluir varios derivados de indol sustituidos o compuestos de amida modificados.

Aplicaciones Científicas De Investigación

Synthetic Cannabinoids

3-(1-methyl-1H-indol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide is categorized as a synthetic cannabinoid. Synthetic cannabinoids are compounds designed to mimic the effects of natural cannabinoids found in cannabis. They act on the cannabinoid receptors in the brain and have been studied for their potential therapeutic effects as well as their implications in drug abuse and toxicity studies .

Pharmacological Studies

Pharmacological research has indicated that this compound may exhibit agonistic activity at cannabinoid receptors. This property is significant for developing new treatments for conditions such as chronic pain, anxiety, and other disorders where modulation of the endocannabinoid system could be beneficial .

Anticancer Research

Recent studies have explored the anticancer potential of compounds related to indole derivatives, including 3-(1-methyl-1H-indol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide. Indole derivatives have been associated with various biological activities, including anticancer properties. The nitrogen atom in the indole structure can form hydrogen bonds with active sites on receptors and enzymes, potentially inhibiting tumor growth .

Antifungal and Antibacterial Properties

Research into related compounds has shown that indole derivatives can possess antifungal and antibacterial activities. These properties make such compounds promising candidates for developing new antimicrobial agents . The unique structural features of 3-(1-methyl-1H-indol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide may enhance its efficacy against resistant strains of bacteria and fungi.

Neuropharmacology

Given its action on cannabinoid receptors, this compound may also have implications in neuropharmacology. It could potentially be explored for treating neurological disorders such as epilepsy or multiple sclerosis by modulating neurotransmitter release and neuronal excitability .

Case Study 1: Synthetic Cannabinoid Research

A study published in 2020 highlighted the synthesis and characterization of several synthetic cannabinoids, including derivatives similar to 3-(1-methyl-1H-indol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide. The research demonstrated their binding affinity to cannabinoid receptors and assessed their psychoactive effects in vivo .

Case Study 2: Anticancer Activity Evaluation

In another study focusing on indole derivatives, researchers synthesized various analogs to evaluate their anticancer properties. The results indicated that certain structural modifications significantly enhanced cytotoxicity against cancer cell lines, suggesting a pathway for further development of 3-(1-methyl-1H-indol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide as a potential anticancer agent .

Mecanismo De Acción

El mecanismo de acción dependería del contexto biológico o químico específico en el que se utiliza el compuesto. En general, los derivados del indol pueden interactuar con varios objetivos moleculares, incluidas enzimas, receptores y ácidos nucleicos, influyendo en las vías biológicas.

Comparación Con Compuestos Similares

Solubility and Metabolic Stability

- The target compound ’s tetrahydropyran group likely improves aqueous solubility compared to analogs with bulky aromatic substituents (e.g., fluoro-biphenyl in or phenyl in ).

- The trifluoromethylpyridinyl group in enhances metabolic stability but introduces higher lipophilicity, whereas the target’s tetrahydropyran balances polarity and stability.

Drug-Likeness

- The target’s molecular weight (313.42) is significantly lower than golidocitinib (513.59), aligning better with Lipinski’s rule for oral bioavailability.

Actividad Biológica

The compound 3-(1-methyl-1H-indol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide , often referred to in research contexts as A-834,735, is a synthetic cannabinoid receptor agonist. Its structural characteristics suggest potential biological activities relevant to pharmacology, particularly in the modulation of cannabinoid receptors. This article explores its biological activity, including antimicrobial properties, receptor interactions, and toxicity profiles.

Chemical Structure and Properties

The molecular formula of A-834,735 is with a molecular weight of approximately 339.47 g/mol. The compound features an indole moiety and a tetrahydropyran group, which are significant for its interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C22H29NO2 |

| Molecular Weight | 339.47 g/mol |

| CAS Number | 895155-57-4 |

| Chemical Structure | Chemical Structure |

Antimicrobial Activity

Recent studies have indicated that derivatives of indole compounds exhibit significant antimicrobial properties. For instance, a related study on tris(1H-indol-3-yl)methylium salts demonstrated high activity against various bacterial strains, including multidrug-resistant strains. The minimal inhibitory concentration (MIC) values ranged from 0.13 to 1.0 µg/mL against Gram-positive bacteria, suggesting that indole derivatives can be effective antimicrobial agents .

Cannabinoid Receptor Interaction

A-834,735 is categorized as a synthetic cannabinoid receptor agonist. Research has shown that compounds with similar structures can selectively activate cannabinoid receptors (CB1 and CB2), which are implicated in various physiological processes such as pain modulation, appetite regulation, and immune response . The specific activity of A-834,735 at these receptors remains to be fully elucidated but suggests potential therapeutic applications in pain management and inflammation.

Study on Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of indole derivatives highlighted the promising results of compounds similar to A-834,735. The study focused on the ability of these compounds to disrupt bacterial cell membranes, leading to increased permeability and subsequent bacterial death. The findings emphasized the structure–activity relationship (SAR), indicating that modifications in the indole structure could enhance antimicrobial potency while reducing cytotoxicity .

Toxicity Assessments

Toxicity studies are crucial for understanding the safety profile of A-834,735. In vitro assays indicated that while certain derivatives exhibited low cytotoxicity against human fibroblasts, others showed significant toxicity at higher concentrations. The acute toxicity was evaluated using LD50 and LD10 metrics in animal models, providing insights into the compound's safety margins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.